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Compound of Interest

Compound Name: Vernakalant

Cat. No.: B1244702

Vernakalant, initially identified as RSD1235, is a multi-ion channel blocking antiarrhythmic
agent developed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.
Its development represents a targeted approach to creating an atrial-selective drug, aiming to
minimize the ventricular proarrhythmic effects common to other antiarrhythmics. This guide
provides a detailed history of its discovery, preclinical evaluation, extensive clinical trial
program, and regulatory journey.

Discovery and Preclinical Development

Vernakalant was discovered by Cardiome Pharma Corp. (formerly Nortran Pharmaceuticals)
as part of a program to identify novel compounds for the treatment of atrial arrhythmias.[1] The
drug was designed to exhibit atrial-selective electrophysiological effects, a characteristic sought
after to enhance safety by reducing the risk of ventricular arrhythmias.[2][3]

Mechanism of Action

Vernakalant exerts its antiarrhythmic effect by blocking multiple cardiac ion channels, with a
more pronounced effect on atrial tissue, particularly at high heart rates characteristic of AF.[4][5]
Its mechanism involves:

» Blockade of Atrial-Specific Potassium Channels: Vernakalant potently blocks the ultra-
rapidly activating delayed rectifier potassium current (IKur), carried by the Kv1.5 channel,
and the acetylcholine-activated potassium current (IK,ACh), carried by the Kir3.1/3.4
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channel.[6][7] These channels are predominantly expressed in the atria, contributing
significantly to the drug's atrial selectivity.[7]

o Rate-Dependent Sodium Channel Blockade: The drug blocks voltage-gated sodium
channels (INa) in a frequency- and voltage-dependent manner.[5][6] This means its blocking
effect is stronger at the rapid heart rates seen during AF and in the more depolarized atrial
cells, which helps to slow conduction and terminate the arrhythmia.[7] The unbinding kinetics
are rapid, so the effect is minimal at normal heart rates.[5]

o Other Channel Effects: Vernakalant also blocks the transient outward potassium current
(Ito), which is more involved in atrial than ventricular repolarization.[6] It has a minimal
blocking effect on the rapidly activating delayed rectifier potassium current (IKr), the channel
associated with the risk of Torsades de Pointes (TdP), which contributes to its favorable
safety profile regarding ventricular proarrhythmia.[5][7]

This multi-channel blockade prolongs the atrial effective refractory period (ERP) and slows
atrioventricular (AV) nodal conduction without significantly affecting the ventricular ERP.[5][8][9]
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Caption: Mechanism of Action of Vernakalant.

Preclinical Animal Models

The efficacy and atrial selectivity of vernakalant were confirmed in various preclinical animal
models. Studies in canine, rabbit, and goat models of atrial fibrillation demonstrated that
vernakalant could effectively terminate induced AF while having minimal effects on ventricular
electrophysiology.[10][11][12][13][14] These studies were crucial in establishing the proof-of-
concept for an atrial-selective antiarrhythmic agent and supported the decision to advance
RSD1235 into clinical development.

Clinical Development
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The clinical development program for vernakalant was extensive, encompassing Phase |, II,
and Il trials for the intravenous formulation, as well as studies for a potential oral formulation.
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Caption: Vernakalant Drug Development Workflow.

Phase | and Pharmacokinetics

Initial Phase | studies in healthy volunteers established the safety, tolerability, and
pharmacokinetic profile of intravenous vernakalant. The drug is rapidly distributed and
metabolized primarily via O-demethylation by the CYP2D6 enzyme, with glucuronidation being
the main pathway in poor metabolizers.[6][15] The elimination half-life is approximately 3 hours
in normal CYP2D6 metabolizers and 5.5 hours in poor metabolizers.[15]

Pharmacokinetic Parameter Value
Metabolism CYP2D6 (primary), Glucuronidation
Elimination Half-life ~3 hours (extensive metabolizers)[15]

~5.5 hours (poor metabolizers)[15]

Protein Binding Low (53-56% free)[3][15]
Volume of Distribution ~2 L/kg[6]
Total Body Clearance ~0.41 L/hr/kg[6]

Phase Il Clinical Trials

The Conversion of Recent Onset Atrial Fibrillation Trial (CRAFT) was a key Phase Il dose-
ranging study that provided the first clinical evidence of vernakalant's efficacy.[7]

o Experimental Protocol (CRAFT Study):
o Study Design: A randomized, double-blind, placebo-controlled, dose-ranging trial.[7]
o Patient Population: 56 patients with recent-onset AF (3 to 72 hours duration).[7]

o Intervention: Patients were randomized to placebo or one of two vernakalant dose
groups. Dosing involved an initial 10-minute infusion (0.5 mg/kg or 2 mg/kg) followed by a
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15-minute observation period. If AF persisted, a second 10-minute infusion was
administered (1 mg/kg or 3 mg/kg).[7]

o Primary Endpoint: Conversion of AF to sinus rhythm.[1]

CRAFT Study (Phase Il)

eenltie High-Dose Vernakalant Placebo
Patients (n)

Conversion Rate 61%[7] 5%][7]
Median Time to Conversion 14 minutes[7] N/A

The positive results of the CRAFT study, demonstrating rapid and effective conversion with no
serious adverse events, supported the progression to larger Phase lll trials.[7]

Phase Ill Clinical Trials

The efficacy and safety of intravenous vernakalant were further established in a series of
large-scale Phase lll trials, primarily the Atrial arrhythmia Conversion Trials (ACT) and the
AVRO study.

o General Experimental Protocol (ACT I, lll, AVRO):

o Study Design: Randomized, double-blind, placebo-controlled (ACT I, 1) or active-
controlled (AVRO) trials.[5][16][17]

o Patient Population: Adult patients with symptomatic, recent-onset AF (typically 3 hours to 7
days).[16][18] Exclusion criteria included significant heart failure (NYHA Class 111/1V),
recent acute coronary syndrome, severe aortic stenosis, and significant QT prolongation
(>440 ms).[10][17]

o Intervention (Vernakalant Arm): A 10-minute intravenous infusion of vernakalant at 3
mg/kg. If AF persisted after a 15-minute observation period, a second 10-minute infusion
of 2 mg/kg was administered.[5][7][16]
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o Primary Endpoint: The proportion of patients who successfully converted from AF to sinus
rhythm for at least one minute within 90 minutes of the start of the drug infusion.[16][17]

Patient with Recent-Onset AF
(3h to 7d)

Randomization
(2:1 Vernakalant:Placebo)

Vernakalant Arm\Placebo Arm

Infusion 1; Infusion 1;
Vernakalant (3 mg/kg) Placebo
over 10 min over 10 min

15 min
Observation Period

AF Persists?

Yes (Vernakalant Arm) Yes (Placebo Arm)

Infusion 2: Infusion 2:
Vernakalant (2 mg/kg) Placebo
over 10 min over 10 min

No (Converted)

Primary Endpoint Assessment:
Conversion to SR within 90 min?

Success: Failure:
Converted to SR Remains in AF
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Caption: Experimental Workflow of a Pivotal ACT Trial.
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: [81[19]
Trials
] Post-cardiac
Patient
) AF (3h - 7d) AF (3h - 7d) surgery AF (3h - AF (3h - 48h)
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72h)

Comparator Placebo Placebo Placebo Amiodarone
Patients (n,

145 86 100 116
Vernakalant)
Patients (n,

75 84 50 116
Comparator)
Conversion Rate
at 90 min 51.7% 51.2% 47.0% 51.7%
(Vernakalant)
Conversion Rate
at 90 min 4.0% 3.6% 14.0% 5.2%
(Comparator)
Statistical
Significance (p- <0.001 <0.001 <0.001 <0.0001
value)
Median Time to
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The results across the Phase Il program were remarkably consistent, showing that

approximately 50% of patients with recent-onset AF treated with vernakalant converted to
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sinus rhythm within 90 minutes, compared to rates of less than 5% for placebo and amiodarone
within the same timeframe.[17] Conversion was rapid, typically occurring within 8-12 minutes.
[5][7] The most common side effects were transient and included dysgeusia (taste
disturbance), sneezing, and paresthesia.[16] Hypotension was the most frequent serious
adverse event.[7][16]

Oral Formulation Development

An oral formulation of vernakalant was developed for the long-term maintenance of sinus
rhythm to prevent AF recurrence. A Phase Ilb randomized, placebo-controlled study evaluated
its efficacy and safety.[20][21]

o Experimental Protocol (Oral Phase llb):
o Study Design: Randomized, double-blind, placebo-controlled trial.[20][21]

o Patient Population: 735 patients with nonpermanent AF who entered a 90-day
maintenance phase after cardioversion.[20]

o Intervention: Patients were randomized to receive vernakalant (150 mg, 300 mg, or 500
mg twice daily) or placebo.[20][21]

o Primary Endpoint: Time to the first recurrence of symptomatic, sustained AF.[20]

Oral Vernakalant Phase llIb

Vernakalant (500 mg BID) Placebo
Study Results

Patients (n) 150 160
Median Time to AF Recurrence  >90 days[20][21] 29 days[20][21]
Hazard Ratio (p-value) 0.735 (p=0.0275)[20]

Patients in Sinus Rhythm at

Day 90 49%[20][21] 369%[20][21]

The 500 mg twice-daily dose was effective in prolonging the time to AF recurrence and was
well-tolerated, with no proarrhythmic events observed.[20][21] However, further development of
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the oral formulation was later halted.[5]

Regulatory History

Vernakalant's journey to market has been mixed. After its initial development by Cardiome,
rights were acquired by Merck in 2009 before being returned in 2012.[15]

e European Union: In September 2010, the intravenous formulation of vernakalant was
granted marketing approval by the European Commission under the brand name Brinavess.
[15][22] It is indicated for the rapid conversion of recent-onset AF (<7 days for non-surgery
patients and <3 days for post-cardiac surgery patients).[17][22]

o United States: The regulatory path in the U.S. has been challenging. In 2007, an FDA
Advisory Committee voted to recommend approval.[15][23] However, in 2008, the FDA
issued a non-approvable letter, requesting additional information.[15] After further data
collection, a resubmitted New Drug Application was discussed in December 2019, but the
Advisory Committee voted against recommending approval, citing an unfavorable benefit-
risk profile.[15][23][24] As a result, vernakalant is not approved for use in the United States.
[24]

Conclusion

The development of vernakalant (RSD1235) was a scientifically driven effort to create a safer,
more effective treatment for the acute termination of atrial fibrillation. Its novel, relatively atrial-
selective mechanism of action translates to rapid conversion of AF to sinus rhythm, a finding
consistently demonstrated across a robust clinical trial program. While it has become a
valuable therapeutic option in Europe and other regions, regulatory hurdles have prevented its
availability in the United States. The history of vernakalant provides a comprehensive case
study in modern antiarrhythmic drug development, highlighting both the successes in targeted
pharmacology and the complexities of the global regulatory landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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